molecular formula C6H10BrCl2N3 B6182304 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride CAS No. 2613382-58-2

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

Cat. No. B6182304
CAS RN: 2613382-58-2
M. Wt: 275
InChI Key:
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Description

Imidazo[1,5-a]pyrazine is a class of organic compounds that contain an imidazo[1,5-a]pyrazine moiety, which is a bicyclic heterocycle made up of a pyrazine ring fused to an imidazole ring . The “3-bromo” indicates the presence of a bromine atom at the 3rd position of this bicyclic structure. The term “dihydrochloride” suggests that this compound is a salt formed with two hydrochloric acid molecules .


Synthesis Analysis

The synthesis of such compounds usually involves cyclization reactions, but the specific synthesis pathway can vary greatly depending on the substituents present in the molecule . Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,5-a]pyrazine ring system, with a bromine atom attached at the 3rd position . The presence of two chloride ions indicates it’s a dihydrochloride salt .


Chemical Reactions Analysis

As for the chemical reactions, it would largely depend on the reaction conditions and the other reactants present. Generally, the bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a bromine atom and the dihydrochloride salt form could influence its solubility, melting point, and other properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, brominated compounds and salts should be handled with care as they could be harmful if ingested or if they come into contact with the skin .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride involves the reaction of 2,3-diaminopyrazine with 1,2-dibromoethane followed by treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "2,3-diaminopyrazine", "1,2-dibromoethane", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-diaminopyrazine in anhydrous ethanol.", "Step 2: Add 1,2-dibromoethane to the solution and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with ethanol.", "Step 4: Dissolve the solid in hydrochloric acid and heat at reflux for 4 hours.", "Step 5: Cool the solution and filter the resulting solid.", "Step 6: Wash the solid with water and dry under vacuum to obtain 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride." ] }

CAS RN

2613382-58-2

Molecular Formula

C6H10BrCl2N3

Molecular Weight

275

Purity

95

Origin of Product

United States

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